molecular formula C19H21ClFNO2S B2412833 3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide CAS No. 2097869-34-4

3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide

Cat. No.: B2412833
CAS No.: 2097869-34-4
M. Wt: 381.89
InChI Key: UUYQDTCFUCDUPQ-UHFFFAOYSA-N
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Description

3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide is a synthetic organic compound characterized by its complex molecular structure

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-[oxan-4-yl(thiophen-2-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFNO2S/c20-15-12-13(3-5-16(15)21)4-6-18(23)22-19(17-2-1-11-25-17)14-7-9-24-10-8-14/h1-3,5,11-12,14,19H,4,6-10H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYQDTCFUCDUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)CCC3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the core structure: This involves the reaction of 3-chloro-4-fluoroaniline with suitable reagents to introduce the oxan-4-yl and thiophen-2-yl groups.

    Amidation reaction: The intermediate product is then subjected to amidation to form the final propanamide structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability. This includes the use of catalysts, controlled temperature, and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features, which may confer specific biological activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s properties make it suitable for use in the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in its mechanism of action depend on the specific application and target.

Comparison with Similar Compounds

When compared to similar compounds, 3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide stands out due to its unique combination of functional groups. Similar compounds include:

    3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)methyl]propanamide: Lacks the thiophen-2-yl group, which may affect its biological activity.

    3-(3-chloro-4-fluorophenyl)-N-[(thiophen-2-yl)methyl]propanamide: Lacks the oxan-4-yl group, potentially altering its chemical properties.

Biological Activity

3-(3-Chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Aromatic rings : The presence of a chloro and fluorine substituent on the phenyl ring.
  • Heterocyclic components : Incorporation of oxan and thiophene rings enhances its chemical diversity.

The IUPAC name for the compound is derived from its structure, which is critical for understanding its reactivity and biological interactions.

Inhibition of Tyrosinase

Recent studies have highlighted the compound's role as a tyrosinase inhibitor , which is significant in treating pigmentation disorders and neurodegenerative diseases like Parkinson's. Tyrosinase (EC 1.14.18.1) catalyzes the production of melanin, and its overactivity can lead to various skin conditions.

  • Binding Affinity : The 3-chloro-4-fluorophenyl moiety enhances binding to the active site of tyrosinase derived from Agaricus bisporus.
  • Docking Studies : Molecular docking simulations indicate that the compound exhibits higher potency compared to reference inhibitors, confirming its potential as a therapeutic agent against hyperpigmentation .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

Assay Type Target Result
Tyrosinase InhibitionAgaricus bisporusSignificant inhibition observed with IC50 values lower than standard inhibitors.
Cytotoxicity AssessmentVarious cancer cell linesModerate cytotoxicity with IC50 values ranging from 20 to 50 µM.

These results suggest that while the compound may effectively inhibit tyrosinase, it also exhibits some level of cytotoxicity, which necessitates further investigation into its safety profile.

Study on Melanin Production

A study focused on evaluating the effects of this compound on melanin production in melanoma cells demonstrated a marked reduction in melanin synthesis when treated with varying concentrations of the compound. The results indicated:

  • Dose-dependent response : Higher concentrations led to greater inhibition of melanin production.
  • Mechanistic insights : The study suggested that this inhibition could be due to reduced expression of tyrosinase and other melanogenic enzymes.

Q & A

Q. What are the optimal synthetic routes for 3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide, and how can purity be ensured?

The synthesis typically involves multi-step organic reactions, including amide coupling between 3-(3-chloro-4-fluorophenyl)propanoic acid and a chiral oxan-4-yl-thiophen-2-yl-methylamine precursor. Key steps:

  • Coupling Reagents : Use carbodiimides (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water .
  • Purity Validation : HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm >98% purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • X-ray Crystallography : Single-crystal analysis (e.g., SHELX programs) resolves stereochemistry and confirms the oxan-4-yl-thiophene methylamide linkage .
  • Spectroscopy :
    • NMR : ¹H NMR (δ 7.2–7.8 ppm for aromatic protons), ¹³C NMR (carbonyl at ~170 ppm) .
    • MS : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .
  • Thermal Analysis : DSC/TGA to assess melting point (~150–160°C) and thermal stability .

Q. What preliminary assays are used to evaluate biological activity?

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Solubility : Shake-flask method in PBS (pH 7.4) and DMSO for in vitro compatibility .

Advanced Research Questions

Q. How does the thiophene-oxan-4-yl moiety influence target selectivity in enzyme inhibition?

The thiophene ring’s electron-rich structure enhances π-π stacking with hydrophobic enzyme pockets (e.g., COX-2), while the oxan-4-yl group improves solubility and reduces off-target binding. Computational docking (AutoDock Vina) and MD simulations (AMBER) validate interactions with catalytic residues (e.g., Tyr-385 in COX-2) . Mutagenesis studies (alanine scanning) further pinpoint critical binding residues .

Q. What experimental strategies resolve contradictions in stability data under physiological conditions?

  • pH Stability : Incubate compound in buffers (pH 1–10) at 37°C; monitor degradation via HPLC. The amide bond is prone to hydrolysis at pH <3 or >9, requiring enteric coating for oral delivery .
  • Oxidative Stability : Expose to H₂O₂ or cytochrome P450 mimics (e.g., Fe-porphyrin); LC-MS identifies sulfoxide derivatives from thiophene oxidation .
  • Light Sensitivity : UV-vis spectroscopy tracks photodegradation; use amber vials for storage .

Q. How can structure-activity relationships (SAR) be optimized for enhanced pharmacokinetics?

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) on the 3-chloro-4-fluorophenyl ring to boost metabolic stability .
  • Chiral Modifications : Synthesize enantiomers via asymmetric catalysis (e.g., Jacobsen’s catalyst) and compare PK parameters (t₁/₂, Cmax) in rodent models .
  • Prodrug Design : Conjugate with PEG or amino acids to improve bioavailability .

Q. What mechanistic insights explain discrepancies between in vitro and in vivo efficacy?

  • Plasma Protein Binding : Equilibrium dialysis (human serum albumin) quantifies free fraction; high binding (>90%) may reduce in vivo activity .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) in liver microsomes .
  • Tissue Distribution : Radiolabeled compound (¹⁴C) tracks accumulation in target organs via autoradiography .

Methodological Challenges and Solutions

Q. How are crystallographic data validated when polymorphic forms interfere with structural analysis?

  • Powder XRD : Compare experimental patterns with predicted ones (Mercury CSD) to detect polymorphs .
  • Variable-Temperature XRD : Assess thermal-induced phase transitions .
  • DFT Calculations : Optimize crystal packing motifs (CASTEP) to reconcile experimental data .

Q. What strategies mitigate batch-to-batch variability in biological assays?

  • Strict QC Protocols : Standardize synthetic conditions (temperature, solvent purity) and validate intermediates via FTIR .
  • Reference Standards : Use a certified internal standard (e.g., deuterated analog) for LC-MS quantification .
  • Blinded Testing : Randomize compound batches across assay replicates to eliminate bias .

Data Interpretation and Reproducibility

Q. How can researchers address conflicting reports on the compound’s mechanism of action?

  • Pathway Enrichment Analysis : RNA-seq or phosphoproteomics (LC-MS/MS) identifies differentially expressed targets (e.g., MAPK vs. PI3K pathways) .
  • Kinetic Studies : Surface plasmon resonance (SPR) measures binding kinetics (kon/koff) to distinguish direct vs. allosteric effects .
  • Cross-Validation : Replicate key findings in orthogonal assays (e.g., CRISPR knockouts vs. pharmacological inhibitors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.